PLX7486
Description
Properties
Molecular Formula |
C21H25N5O4 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PLX7486; PLX-7486; PLX 7486.; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Plx7486
Primary Molecular Targets and Their Kinase Activity Inhibition
PLX7486 is characterized as a first-in-class dual inhibitor, concurrently targeting Tropomyosin Receptor Kinases (Trk) and Colony-Stimulating Factor 1 Receptor (CSF1R). This dual specificity allows it to act directly on tumor cells and modulate the tumor microenvironment.
The primary targets of this compound include the family of Tropomyosin Receptor Kinases: TrkA, TrkB, and TrkC. nih.gov These transmembrane proteins are encoded by the neurotrophic receptor tyrosine kinase genes NTRK1, NTRK2, and NTRK3, respectively. nih.govnih.gov Under normal physiological conditions, these receptors are crucial for the development and function of the nervous system, regulating cell differentiation, proliferation, and survival. nih.gov
In various cancers, chromosomal rearrangements can lead to NTRK gene fusions. nih.gov These fusions result in the creation of chimeric Trk proteins with a constitutively active kinase domain, leading to uncontrolled, ligand-independent signaling that drives oncogenesis. nih.govthno.org this compound is a pan-Trk inhibitor, binding to the ATP-binding site of TrkA, TrkB, and TrkC, thereby blocking their kinase activity and preventing the downstream signaling that promotes tumor growth. nih.govcancer.gov
In addition to its potent activity against Trk kinases, this compound is also a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as Fms. nih.gov CSF1R is a receptor tyrosine kinase essential for the differentiation, survival, and function of macrophages and their precursors. mdpi.com In the context of cancer, tumor cells often secrete the CSF1 ligand, which binds to CSF1R on myeloid cells. nih.gov This interaction stimulates the recruitment and proliferation of tumor-associated macrophages (TAMs), which create an immunosuppressive tumor microenvironment that supports tumor growth and protects it from the host immune system. nih.govnih.gov By inhibiting CSF1R, this compound blocks this signaling axis, thereby inhibiting the recruitment of these pro-tumorigenic macrophages. nih.govnih.gov
The selectivity of this compound for its primary targets has been demonstrated in kinase screening assays.
Downstream Signaling Pathway Modulation
The inhibition of Trk and CSF1R by this compound directly leads to the attenuation of multiple downstream signaling cascades critical for cancer cell function.
Activation of Trk receptors typically triggers three major signaling pathways: Phosphoinositide 3-kinase (PI3K), RAS/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Phospholipase C-gamma (PLC-gamma). nih.govnih.gov These pathways are central regulators of cellular processes. The RAS/MAPK/ERK pathway is crucial for cell proliferation and differentiation, while the PI3K/AKT pathway is a key mediator of cell survival and growth. nih.govoaepublish.com By blocking the initial activation of the Trk receptors, this compound effectively prevents the initiation of these downstream cascades, disrupting the aberrant signals that drive tumor progression. cancer.gov
Consistent with its mechanism of action, this compound has been shown to directly inhibit key effector nodes within these downstream pathways. Research has demonstrated that exposure of cancer cells to this compound results in the inhibition of the AKT pathway. Furthermore, in macrophage cell lines, this compound treatment leads to the inhibition of the MAPK pathway. This demonstrates that the inhibitory effect of this compound propagates from the cell surface receptors to the critical intracellular signaling molecules that execute the pro-tumorigenic commands.
Influence on Cancer Cell Proliferation and Survival Pathways
The ultimate consequence of this compound's molecular and cellular actions is the potent disruption of pathways that govern cancer cell proliferation and survival.
The inhibition of Trk signaling directly counteracts the pro-oncogenic effects of these receptors. For instance, TrkB is known to promote cancer cell survival by suppressing anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix. TrkC activation can also promote tumor survival and proliferation. By inhibiting these kinases, this compound restores these apoptotic checks and curbs uncontrolled cell division. thno.org
Direct cytotoxic effects of this compound have been observed in multiple cancer cell lines. Studies have shown that this compound can induce cell death with specific potencies across different tumor types.
Beyond direct cytotoxicity, the inhibition of CSF1R by this compound influences cancer cell survival indirectly by modulating the tumor microenvironment. By blocking the recruitment of immunosuppressive M2-like macrophages, this compound can help restore the anti-tumor activity of the immune system, creating a less permissive environment for cancer cell proliferation and survival. nih.govnih.gov
Effects on Myeloid Cell Function and Recruitment
This compound is a small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov CSF1R and its ligands, CSF1 and Interleukin-34 (IL-34), are crucial for the regulation, differentiation, and survival of myeloid-lineage cells, particularly monocytes and macrophages. nih.govohsu.edu By targeting CSF1R, this compound fundamentally interferes with the signaling pathways that govern the function and trafficking of these cells within the body and, notably, within the tumor microenvironment (TME). nih.govnih.gov
Myeloid cells, a diverse group including macrophages, monocytes, dendritic cells, and myeloid-derived suppressor cells (MDSCs), are key components of the TME. nih.govnih.gov In many cancers, these cells are co-opted by the tumor to create an immunosuppressive shield, promote angiogenesis, and facilitate metastasis. frontiersin.orgnih.gov The recruitment of myeloid cells from the bone marrow to tumor sites is a complex process driven by various tumor-secreted chemokines and growth factors, such as CCL2, CXCL1, CXCL2, and Vascular Endothelial Growth Factor (VEGF). nih.govnih.govfrontiersin.orgresearchgate.net CSF1R signaling is a dominant pathway in this process, particularly for macrophages. nih.gov
Modulation of Immunosuppressive Myeloid Cells
Within the TME, a significant portion of myeloid cells differentiate into immunosuppressive phenotypes, most notably Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs). nih.govnih.gov MDSCs are a heterogeneous population of immature myeloid cells with a potent ability to suppress T-cell responses, thereby protecting the tumor from immune attack. nih.govfrontiersin.orgcloudfront.net They exert their function through various mechanisms, including the depletion of amino acids essential for T-cell function via the enzymes Arginase 1 (ARG1) and Inducible Nitric Oxide Synthase (iNOS), the production of Reactive Oxygen Species (ROS), and the secretion of immunosuppressive cytokines like Transforming Growth-Factor Beta (TGF-β) and Interleukin-10 (IL-10). nih.govcloudfront.net
CSF1R signaling is implicated in the expansion and function of MDSCs. nih.gov Pharmacological inhibition of CSF1R can modulate these cells, shifting them from an immunosuppressive state towards a more pro-inflammatory and anti-tumoral phenotype. nih.govnih.gov This reprogramming can mitigate the suppressive environment, potentially rendering tumors more susceptible to other immunotherapies, such as checkpoint blockade. nih.gov By disrupting the signals that sustain these suppressive populations, this compound can help dismantle the tumor's immune shield. nih.gov
| Suppressive Mechanism | Mediator | Effect on T-Cells |
| Amino Acid Depletion | Arginase 1 (ARG1), iNOS | Impaired proliferation and function |
| Oxidative Stress | Reactive Oxygen Species (ROS) | T-cell apoptosis and anergy |
| Immunosuppressive Cytokines | TGF-β, IL-10 | Inhibition of T-cell activation and effector function |
| Antigen-Specific Suppression | Cell-to-cell contact | T-cell inactivation |
Impact on Tumor-Associated Macrophages (TAMs)
Tumor-Associated Macrophages (TAMs) are often the most abundant immune cell population within the TME and are key orchestrators of tumor progression. nih.govfrontiersin.orguniupo.it The infiltration of TAMs is frequently correlated with poor prognosis in various cancers. nih.govnih.gov These cells are typically polarized towards an "M2-like" phenotype, which is characterized by anti-inflammatory and pro-tumoral functions, including promoting angiogenesis, matrix remodeling, and suppression of adaptive immunity. nih.govfrontiersin.org
The survival, differentiation, and pro-tumoral polarization of these M2-like TAMs are critically dependent on CSF1R signaling. nih.govfondaction.ch Tumors often secrete high levels of CSF1 to recruit and educate macrophages to support their growth. frontiersin.orgjci.org this compound, by inhibiting CSF1R, directly targets this dependency. Inhibition of the CSF1/CSF1R axis has been shown to be an effective strategy to deplete or repolarize these pro-tumoral macrophages. nih.govfrontiersin.org Studies with CSF1R inhibitors demonstrate a marked reduction in the density of TAMs within tumors, which is associated with retarded tumor growth and, in some models, enhanced anti-tumor T-cell immunity. jci.orgnih.gov
Mechanisms of TAM Depletion and Reprogramming
The therapeutic effect of this compound on TAMs is achieved through two primary mechanisms: depletion and reprogramming. frontiersin.orgfrontiersin.org
Depletion: Since CSF1R signaling is essential for the survival and proliferation of most TAMs, its blockade leads to apoptosis and a significant reduction in their numbers within the tumor. nih.govnih.gov This elimination of a key supportive cell type can directly inhibit tumor growth and disrupt the immunosuppressive TME. frontiersin.org
Reprogramming: Beyond simple depletion, CSF1R inhibition can also repolarize the remaining TAMs. It forces a phenotypic switch from the pro-tumoral M2-like state to an anti-tumoral "M1-like" phenotype. frontiersin.orgfondaction.chfrontiersin.org M1-like macrophages are characterized by their ability to perform phagocytosis, present antigens, and produce pro-inflammatory cytokines that activate other immune effector cells, such as CD8+ T-cells, to attack the tumor. nih.govnih.gov Research has shown that combining CSF1R inhibition with other stimuli, like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), can effectively reprogram macrophages to an M1-like orientation, inducing the secretion of anti-tumoral factors and promoting the apoptosis of cancer cells. fondaction.ch This functional reprogramming turns a tumor-supportive cell into a tumor-fighting one, representing a powerful strategy in cancer therapy. nih.govbiorxiv.org
| Feature | M2-like TAMs (Pro-Tumor) | M1-like TAMs (Anti-Tumor) | Effect of this compound |
| Primary Function | Immunosuppression, Angiogenesis, Tissue Remodeling | Phagocytosis, Antigen Presentation, Pro-inflammatory Response | Shifts phenotype from M2 to M1 |
| Key Cytokines | IL-10, TGF-β | IL-12, TNF-α, IL-1β | Decreases M2 cytokines, Increases M1 cytokines |
| Signaling Dependency | Highly dependent on CSF1/CSF1R | Less dependent on CSF1/CSF1R | Blocks survival signals, leading to depletion and reprogramming |
| Impact on T-Cells | Suppresses T-cell activity | Activates T-cells | Enhances anti-tumor T-cell immunity |
Preclinical Research and Experimental Models of Plx7486
In Vitro Studies and Cell Line Characterization
In vitro investigations of PLX7486 have explored its direct impact on various cell types, including cancer cell lines and macrophage populations, and its enzymatic inhibition profile.
Cytotoxic Effects on Cancer Cell Lines (e.g., MC38, SA1N, MB49, 4T1, B16F10, 3LL)
Preclinical studies have demonstrated that this compound exhibits a direct cytotoxic effect on a broad spectrum of murine cancer cell lines. These include MC38, SA1N, MB49, 4T1, B16F10, and 3LL. vrachi.nameguidetoimmunopharmacology.org At a 72-hour time point, this compound showed an inhibitory concentration 50% (IC50) ranging from 5 to 8 µM on most of these tested cancer cell lines. vrachi.nameguidetoimmunopharmacology.org Furthermore, exposure of MC38 cells to this compound resulted in the inhibition of downstream AKT pathway signaling. vrachi.nameguidetoimmunopharmacology.org
Table 1: Cytotoxic Effects of this compound on Murine Cancer Cell Lines
| Cell Line Group (Examples) | Effect | IC50 (µM) | Time Point |
| Most murine cancer cell lines (MC38, SA1N, MB49, 4T1, B16F10, 3LL) | Direct Cytotoxic Effect | 5-8 | 72 hours |
Direct Effects on Macrophage Cell Lines (e.g., RAW264.7)
This compound has also been shown to exert a direct cytotoxic effect on macrophage cell lines, specifically murine macrophage cell line RAW264.7 and bone marrow-derived macrophages. vrachi.nameguidetoimmunopharmacology.org In these macrophage models, the compound demonstrated an IC50 of less than 1 µM. vrachi.nameguidetoimmunopharmacology.org This effect was accompanied by the inhibition of the MAPK pathway in these cells. vrachi.nameguidetoimmunopharmacology.org
Table 2: Direct Effects of this compound on Macrophage Cell Lines
| Cell Line Group (Examples) | Effect | IC50 (µM) |
| RAW264.7, Bone Marrow-Derived Macrophages | Cytotoxic Direct Effect | < 1 |
Studies on T-cell Populations in Vitro
While specific in vitro studies on T-cell populations were not detailed, an in vivo experiment investigated the potential toxicity of this compound to T-cells. In this study, pmel-1/Thy1.1+ T-cells were adoptively transferred into mice. Interestingly, subsequent administration of this compound to these mice for five days led to an increase in the amount of pmel-1/Thy1.1+ T-cells in the spleen. vrachi.nameguidetoimmunopharmacology.org This observation suggests that this compound does not exhibit toxicity towards T-cells and may even contribute to their presence in certain contexts. vrachi.nameguidetoimmunopharmacology.org
Analysis of Enzyme Inhibition and Binding Specificity
This compound functions as a selective inhibitor of the receptor tyrosine kinases CSF-1R (also known as fms) and neurotrophic tyrosine kinase receptor types 1, 2, and 3 (TrkA, TrkB, and TrkC, respectively). scribd.comiiab.me Upon administration, this compound binds to and inhibits the activity of these tyrosine kinases. scribd.com This inhibition consequently blocks Fms and Trk-mediated signaling transduction pathways, which are often upregulated in certain cancer cell types. scribd.com The compound's action may ultimately halt tumor cell proliferation in tumor cells that overexpress Fms and/or TrkA, TrkB, and TrkC. scribd.com
In terms of selectivity, this compound demonstrates potent inhibition with an IC50 of less than 10 nM for FMS. For Trk A, B, and C, and FMS, the IC50 values fall within the range of 80 nM to 1 µM. iiab.me Furthermore, an Invitrogen screen against approximately 250 human kinases indicated that this compound exhibited IC50 values greater than 1 µM for over 240 other kinases, highlighting its selective inhibition profile. iiab.me By targeting Trk receptors directly on cancer cells and blocking myeloid cell recruitment to the tumor microenvironment through CSF-1R, this compound is hypothesized to synergize with immunotherapies to achieve a greater antitumor effect by inhibiting the recruitment of immunosuppressive macrophages. vrachi.nameguidetoimmunopharmacology.org
In Vivo Studies and Animal Models
In vivo investigations have utilized syngeneic tumor models to assess the efficacy of this compound, particularly in combination with immunotherapies.
Syngeneic Tumor Models (e.g., MC38, B16F10)
Syngeneic tumor models, derived from immortalized mouse cancer cell lines originating from the same inbred strain of mice, are crucial for preclinical research of immunotherapies due to their fully functional immune systems. This compound has been tested in such models, including the MC38 and B16F10 tumor models. vrachi.nameguidetoimmunopharmacology.org In these studies, a superior antitumor effect was observed when this compound was combined with immunotherapy reagents, such as anti-CTLA-4 and anti-PD-1, compared to either single treatment group alone. vrachi.nameguidetoimmunopharmacology.org This suggests a synergistic potential for this compound in enhancing the efficacy of immunotherapeutic approaches in a living system. vrachi.nameguidetoimmunopharmacology.org
Preclinical investigations into this compound have utilized a range of experimental models to elucidate its mechanism of action and evaluate its efficacy. These studies are crucial for understanding the compound's behavior at a molecular level and its potential benefits in various cancer types wikipedia.org.
In Vitro Studies In vitro research has demonstrated this compound's inhibitory effects across different cellular contexts. Studies confirmed the expression of Trk receptors in various murine cancer cell lines, including MC38, SA1N, MB49, 4T1, B16F10, and 3LL uni.lunih.gov. Exposure of these cell lines to this compound across a concentration range (0.1 to 10 µM) revealed a direct cytotoxic effect, with half-maximal inhibitory concentration (IC50) values typically ranging from 5 to 8 µM at a 72-hour time point for most cell lines uni.lunih.gov.
Furthermore, this compound has been shown to inhibit downstream signaling pathways. In MC38 cells, exposure to this compound resulted in the expected inhibition of AKT pathway signaling uni.lunih.gov. Beyond direct cancer cell targeting, this compound exhibited a direct cytotoxic effect on bone marrow-derived macrophages and the murine macrophage cell line RAW264 uni.lunih.gov.
This compound has also demonstrated potent inhibition against specific oncogenic fusions. Compared to crizotinib, this compound was found to be approximately 10 times more potent against Ba/F3 cells expressing the ETV6-NTRK3 fusion, with an IC50 value of 17.5 nM nih.govuni.lu. Additionally, Ba/F3 cells expressing SSBP2-CSF1R were sensitive to this compound, showing an IC50 value of 47.6 nM uni.lu.
Table 1: In Vitro Cytotoxic Effects and Kinase Inhibition of this compound
| Cell Line/Target | Effect/IC50 | Observation Time | Reference |
| Murine Cancer Cell Lines (MC38, SA1N, MB49, 4T1, B16F10, 3LL) | Direct cytotoxic effect, IC50: 5-8 µM | 72 hours | uni.lunih.gov |
| MC38 cells | Inhibition of downstream AKT pathway signaling | Not specified | uni.lunih.gov |
| Bone marrow-derived macrophages, RAW264 murine macrophage cell line | Direct cytotoxic effect | Not specified | uni.lunih.gov |
| Ba/F3-ETV6-NTRK3 cells | IC50: 17.5 nM | Not specified | uni.lu |
| Ba/F3-SSBP2-CSF1R cells | IC50: 47.6 nM | Not specified | uni.lu |
| FMS | < 10 nM | Invitrogen screen (~250 human kinases) | wikipedia.org |
| TRK A, B, C | 80 nM-1 µM | Invitrogen screen (~250 human kinases) | wikipedia.org |
In Vivo Studies Animal models have been instrumental in evaluating the in vivo efficacy of this compound. In MC38 and B16F10 tumor models, the combination of this compound with immunotherapies, such as anti-CTLA-4 and anti-PD-1 reagents, resulted in a superior antitumor effect compared to either single treatment group alone uni.lunih.gov. This suggests a synergistic potential for this compound in modulating the tumor microenvironment and enhancing immune responses by inhibiting the recruitment of immunosuppressive macrophages uni.lunih.gov.
Further in vivo investigations have shown that this compound can prolong survival in animal models when combined with gemcitabine (B846), particularly in the context of pancreatic cancer mrc.ac.uk. This combination targets perineural invasion, a process observed in a high percentage of pancreatic ductal adenocarcinoma (PDAC) cases and associated with tumor spread and severe pain mims.com.
In the in vivo Bcr-Fms Splenomegaly Model, this compound demonstrated efficacy in reducing spleen weight, indicating its activity against Fms in a biological system wikipedia.org. Preclinical research also commonly employs patient-derived xenograft (PDX) models, which involve the subcutaneous transplantation of human tumors into mice, offering a more reliable model for studying human cancer compared to cell line-derived xenografts nih.gov.
Pharmacological Characterization in Preclinical Systems
Identification and Validation of Pharmacodynamic Biomarkers
The identification and validation of pharmacodynamic (PD) biomarkers are critical for understanding drug activity in biological systems and guiding therapeutic development. For this compound, as a dual Trk/CSF1R inhibitor, several biomarkers have been investigated to confirm its on-target activity and pathway modulation.
General pharmacodynamic biomarkers for CSF1R inhibitors include observable changes in whole blood monocyte subsets via flow cytometry, alterations in cytokine levels as measured by multiplex analysis, and changes in biomarker expression levels within tumor biopsy samples assessed through immunohistochemistry (IHC) guidetopharmacology.org. Additionally, changes in serum levels of selected markers can serve as exploratory pharmacodynamic biomarkers guidetopharmacology.org.
Specifically for this compound, in vivo studies have shown that a single dose can lead to reduced phosphorylation of key signaling molecules in bone marrow cells. This includes a decrease in phosphorylated ERK1/2 (pERK1/2), phosphorylated STAT3 (pSTAT3), and phosphorylated STAT5 (pSTAT5) uni.lu. These effects were observed at 2, 8, and 24 hours post-administration, with the most pronounced reductions noted at the 24-hour time point uni.lu. These findings indicate that this compound effectively inhibits downstream signaling pathways activated by its target receptors.
Table 2: Pharmacodynamic Biomarker Observations for this compound
| Biomarker | Tissue/Model | Observation | Time Point | Reference |
| pERK1/2, pSTAT3, pSTAT5 (reduced phosphorylation) | Bone marrow cells (in vivo) | Reduced phosphorylation | 2, 8, 24 hours (most marked at 24 hours) | uni.lu |
| Whole blood monocyte subsets | Not specified (general for CSF1R inhibitors) | Changes by flow cytometry | Not specified | guidetopharmacology.org |
| Cytokine levels | Not specified (general for CSF1R inhibitors) | Changes by multiplex analysis | Not specified | guidetopharmacology.org |
| Biomarker expression levels | Tumor biopsy samples (general for CSF1R inhibitors) | Changes by IHC | Not specified | guidetopharmacology.org |
| Serum levels of selected markers | Not specified (general for CSF1R inhibitors) | Changes in serum levels | Not specified | guidetopharmacology.org |
Therapeutic Concepts and Preclinical Potential of Plx7486
Rationale for Dual Kinase Inhibition in Oncology
The rationale behind the dual inhibition of Trk and CSF1R with PLX7486 in oncology stems from the distinct but complementary roles these kinases play in tumor biology. The Trk receptors are frequently activated in various cancers, most notably through oncogenic NTRK gene fusions, leading to constitutive downstream signaling that promotes tumor cell proliferation and survival. researchgate.netcancer.govnih.govaacrjournals.orgresearchgate.netnih.gov Targeting these activated Trk kinases directly on cancer cells can inhibit these pro-oncogenic pathways. researchgate.netcancer.gov
Concurrently, CSF1R signaling is crucial for the differentiation, survival, and recruitment of macrophages, particularly tumor-associated macrophages (TAMs). researchgate.netnih.gov TAMs often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, invasion, and metastasis. aacrjournals.orgresearchgate.netnih.govdovepress.com By inhibiting CSF1R, this compound aims to block the recruitment and potentially alter the function of these immunosuppressive myeloid cells within the tumor microenvironment. aacrjournals.orgecmcnetwork.org.ukresearchgate.net
Therefore, the dual inhibition strategy of this compound is designed to exert a two-pronged attack: directly inhibiting Trk-driven cancer cell growth and indirectly impacting the tumor microenvironment by targeting CSF1R-dependent immunosuppressive cells. This approach is hypothesized to provide a greater antitumor effect compared to targeting either pathway alone. aacrjournals.orgresearchgate.net
Contexts of Preclinical Therapeutic Exploration
Preclinical studies have explored the therapeutic potential of this compound in several cancer types characterized by either activated Trk signaling, dependence on CSF1R, or a combination of factors.
NTRK Gene Fusion-Driven Malignancies
NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a range of adult and pediatric tumors. researchgate.netnih.govaacrjournals.orgresearchgate.netnih.govnih.govfrontiersin.org Preclinical research has demonstrated that cancer cells with NTRK fusions are highly dependent on the function of these fusion proteins for growth and survival, rendering them sensitive to Trk inhibitors. researchgate.net
This compound, as a Trk inhibitor, has been investigated in preclinical models of NTRK fusion-positive cancers. Studies have shown that this compound can inhibit the growth of cell lines and reduce disease burden in mouse models driven by NTRK fusions, such as the ETV6-NTRK3 fusion observed in acute lymphoblastic leukemia. patsnap.com This suggests that this compound has the potential to inhibit the uncontrolled signal amplification and transmission mediated by Trk fusion proteins through pathways like PI3K and RAS/MAPK/ERK. nih.gov
CSF1R-Dependent Neoplasms (e.g., Tenosynovial Giant Cell Tumors)
Tenosynovial giant cell tumor (TGCT), also known as pigmented villonodular synovitis (PVNS), is a locally aggressive neoplasm often characterized by a chromosomal translocation leading to overexpression of the CSF1 gene. nih.govdovepress.comuniversiteitleiden.nl This overexpression of the CSF1 ligand recruits CSF1R-expressing macrophages, which constitute a significant portion of the tumor mass in TGCT, making the CSF1/CSF1R pathway a key therapeutic target. nih.govdovepress.comuniversiteitleiden.nl
This compound, with its CSF1R inhibitory activity, has been explored in the context of CSF1R-dependent neoplasms like TGCT. While specific detailed preclinical data for this compound in TGCT models were not extensively available in the provided snippets, the rationale for targeting CSF1R in this disease is well-established, and other CSF1R inhibitors like pexidartinib (B1662808) have shown compelling antitumor activity in TGCT. nih.govdovepress.comuniversiteitleiden.nl this compound is being evaluated in clinical trials for patients with TGCT, indicating preclinical evidence supported its investigation in this setting. guidetopharmacology.orgmycancergenome.org
Pancreatic Cancer Research Models and Perineural Invasion
Pancreatic ductal adenocarcinoma (PDAC) is an aggressive malignancy often associated with perineural invasion (PNI), where cancer cells invade surrounding nerves. pharmaphorum.comfrontiersin.orgnih.govmednexus.orgmdpi.com PNI is linked to tumor spread, severe pain, and poor prognosis in PDAC patients. pharmaphorum.comfrontiersin.orgnih.govmednexus.orgmdpi.com The interaction between pancreatic cancer cells and nerves involves various molecules, including neurotrophins and their receptors like Trk. pharmaphorum.commdpi.com
Preclinical research suggests that Trk kinases may play a role in facilitating the invasion of cancer cells into nerves in pancreatic cancer. pharmaphorum.com this compound, by targeting Trk kinases, is being investigated for its potential to inhibit this process. ecmcnetwork.org.ukpharmaphorum.com Furthermore, CSF1R inhibition may also play a role in the pancreatic tumor microenvironment, which contains infiltrating macrophages. ecmcnetwork.org.uk Preclinical models have shown that drug combinations including this compound can be effective at stopping cancer cell growth and multiplication in pancreatic cancer. pharmaphorum.com The potential of this compound to target both Trk-mediated perineural invasion and the CSF1R-dependent tumor microenvironment provides a rationale for its preclinical exploration in pancreatic cancer.
Combination Therapeutic Strategies in Preclinical Settings
Given its dual targeting of cancer cell-intrinsic pathways (Trk) and the tumor microenvironment (CSF1R), this compound has been investigated in preclinical studies in combination with other therapeutic modalities to potentially enhance antitumor effects.
Synergy with Immunotherapy (e.g., anti-CTLA-4, anti-PD-1)
The tumor microenvironment, often influenced by immunosuppressive myeloid cells like TAMs, can limit the effectiveness of immunotherapy. aacrjournals.org Targeting CSF1R with this compound can block the recruitment of these immunosuppressive macrophages, potentially rendering the tumor microenvironment more conducive to an antitumor immune response. aacrjournals.orgresearchgate.net
Preclinical studies have explored the combination of this compound with immunotherapy agents such as anti-CTLA-4 and anti-PD-1 antibodies. aacrjournals.orgresearchgate.net These studies have hypothesized that this compound could synergize with immunotherapies by inhibiting the recruitment of immunosuppressive macrophages. aacrjournals.orgresearchgate.net In vivo studies in murine tumor models (e.g., MC38 and B16F10) have observed a superior antitumor effect when this compound was combined with anti-CTLA-4 and anti-PD-1 compared to single-agent treatments. aacrjournals.org This suggests that the dual inhibition of Trk and CSF1R by this compound may enhance the activity of immune checkpoint blockade, potentially through modulating the tumor microenvironment.
Preclinical Combination Study Findings:
| Combination Therapy | Preclinical Model | Observed Effect | Citation |
| This compound + anti-CTLA-4 + anti-PD-1 | MC38, B16F10 | Superior antitumor effect vs. single agents | aacrjournals.org |
| This compound + Gemcitabine (B846) | Pancreatic Cancer | Effective at stopping cancer cell growth | pharmaphorum.com |
Note: The specific anti-CTLA-4 and anti-PD-1 antibodies used in the preclinical studies may vary. Anti-CTLA-4 antibodies like Ipilimumab labsolu.canih.gov and anti-PD-1 antibodies are classes of immune checkpoint inhibitors. mdpi.comnih.govkcl.ac.ukscientificarchives.com
Combinations with Chemotherapeutic Agents (e.g., Gemcitabine, Paclitaxel)
Preclinical and clinical investigations have explored the potential of combining this compound with conventional chemotherapeutic agents. One notable area of research involves the combination of this compound with gemcitabine, particularly in the context of pancreatic cancer. patsnap.compharmaphorum.com
Pancreatic ductal adenocarcinoma (PDAC) is often characterized by nerve invasion, a process associated with tumor spread and severe pain. pharmaphorum.com Trk kinases are believed to play a role in facilitating this nerve invasion. pharmaphorum.com this compound, as a Trk inhibitor, has been investigated in combination with gemcitabine with the aim of improving progression-free survival and reducing pain in patients with advanced pancreatic cancer. pharmaphorum.com Preclinical models have indicated that this drug combination can be effective in inhibiting the growth and multiplication of cancer cells. pharmaphorum.com
A clinical trial, known as the PAGoDA trial (ISRCTN10978180), was designed to study the combination of this compound with gemcitabine in advanced solid tumors, including pancreatic cancer. patsnap.com This trial aimed to determine a safe dose and assess the combination's effect on tumor growth and pain control. pharmaphorum.com Biopsies from a subset of patients were planned to provide insights into how the drugs affect nerve and tumor development. pharmaphorum.com
While the search results mention a Phase 1 study (NCT01804530) assessing this compound as a single agent and in combination with gemcitabine and nab-paclitaxel in advanced solid tumors, detailed preclinical data specifically on the combination of this compound with paclitaxel (B517696) were not extensively available in the provided snippets. nih.gov However, the rationale for combining CSF-1R inhibitors, which this compound also targets, with paclitaxel has been explored in preclinical studies with other CSF-1R inhibitors like pexidartinib (PLX3397). These studies suggested that inhibiting CSF-1R in combination with cytotoxic chemotherapy could mitigate macrophage recruitment and function in the tumor microenvironment, leading to reduced tumor progression and increased survival in animal models. nih.govresearchgate.net This provides a potential mechanistic basis for combining CSF-1R/Trk inhibitors like this compound with agents like paclitaxel, although specific preclinical data for this compound and paclitaxel combination were not found in detail.
Exploration of Effects on Tumor Microenvironment Remodeling
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which interact and influence tumor initiation, progression, metastasis, and therapeutic response. nih.govresearchgate.netfrontiersin.org Targeting the TME has emerged as a significant therapeutic strategy. nih.govresearchgate.netfrontiersin.org
This compound's dual inhibitory activity against CSF1R and Trk kinases is particularly relevant to TME remodeling. guidetopharmacology.orgcancer.govaacrjournals.org CSF1R signaling plays a crucial role in the recruitment, differentiation, and function of macrophages, which are key components of the TME. nih.govaacrjournals.orgnih.govaacrjournals.org Tumor-associated macrophages (TAMs), often polarized to an M2-like phenotype, contribute to immune suppression, angiogenesis, and tumor progression. aacrjournals.orgfrontiersin.orgnih.govaacrjournals.org By inhibiting CSF1R, this compound can block the recruitment of myeloid cells, including immunosuppressive macrophages and myeloid-derived suppressor cells (MDSCs), into the TME. aacrjournals.orgnih.gov This reduction in immunosuppressive cell populations can potentially reprogram the TME to be more conducive to anti-tumor immune responses. aacrjournals.orgnih.govaacrjournals.org
Preclinical studies with this compound have demonstrated its ability to block myeloid cell recruitment to the TME through CSF-1R inhibition. aacrjournals.org This effect is hypothesized to synergize with immunotherapies by reducing the presence of immunosuppressive macrophages. aacrjournals.org Data from murine models showed that this compound had a cytotoxic effect on bone marrow-derived macrophages and a murine macrophage cell line. aacrjournals.org Furthermore, combining this compound with immunotherapy agents led to a superior antitumor effect, supporting the concept that TME modulation through CSF1R inhibition enhances the efficacy of immunotherapy. aacrjournals.org
Beyond immune cells, the TME also includes components like the extracellular matrix (ECM) and associated signaling pathways. While Trk receptors are primarily known for their roles in neuronal signaling and cancer cell growth, their ligands, neurotrophins, can also be present in the TME and influence various cell types. patsnap.comaacrjournals.org The potential effects of Trk inhibition by this compound on other stromal components or the ECM itself were not detailed in the provided search results, but targeting Trk signaling could potentially impact nerve-tumor interactions, which are part of the TME, particularly in cancers like pancreatic cancer. pharmaphorum.com
Advanced Research Methodologies and Techniques Employed in Plx7486 Studies
Molecular Profiling for Target and Pathway Elucidation
Molecular profiling techniques are crucial for identifying the specific targets of PLX7486 and the downstream signaling pathways that are modulated upon treatment. This compound is recognized as a small molecule inhibitor with activity against multiple targets, including the tropomyosin receptor kinase (TRK) family (TRKA, TRKB, and TRKC), the fibroblast growth factor receptor (FGFR) pathway, and CSF1R, as well as AURK. ontosight.aivrachi.nameashpublications.orgjax.org Understanding the impact of this compound on these targets and their associated pathways is fundamental to its research.
Genomic and Transcriptomic Analyses (e.g., RNA sequencing, NGS for NTRK fusions)
Genomic and transcriptomic analyses play a significant role in characterizing the molecular landscape of tumors and identifying alterations that may be relevant to this compound activity. Next-Generation Sequencing (NGS) is employed as a precise method for detecting gene fusions, including those involving the NTRK genes (NTRK1, NTRK2, and NTRK3), which encode the TRK receptors targeted by this compound. aacrjournals.org NGS platforms can simultaneously identify NTRK fusions and other potentially actionable genetic alterations. onclive.com
RNA sequencing (RNA-seq) is a key transcriptomic technique used for comprehensive gene expression analysis and the detection of gene fusions. frontiersin.orgmdpi.com RNA-seq offers the advantage of identifying fusion partners without requiring prior knowledge of their identity or breakpoint locations. aacrjournals.org Targeted RNA sequencing can serve as a complementary approach to DNA-based NGS, particularly effective for detecting fusions that may be challenging to identify with DNA-only methods due to large intronic regions. nih.govnih.gov
Genomic analysis of circulating tumor DNA (cfDNA) allows for the monitoring of tumor genomic changes over time, providing insights into the emergence of resistance mechanisms, such as mutations in KRAS and MEK1, in patients treated with TRK inhibitors, including in the context of prior this compound treatment. cancer.govnih.gov Microarray-based comparative genomic hybridization (aCGH) has also been utilized in studies involving this compound to assess genomic alterations. ashpublications.org
Proteomic Approaches for Downstream Signaling Analysis
Proteomic approaches, while not always explicitly detailed as "proteomics" in the available literature concerning this compound, are essential for analyzing the functional consequences of target inhibition on protein phosphorylation and downstream signaling pathways. Studies have investigated the impact of this compound on key signaling nodes downstream of its targets. For instance, TRK receptors signal through pathways such as JAK/STAT, PI3K/AKT, and MEK/ERK. nih.gov Research has shown that this compound can inhibit downstream signaling pathways, including AKT and MAPK. researchgate.net Analysis of the phosphorylation status of proteins like pERK1/2, pSTAT3, and pSTAT5 has been conducted in studies involving this compound, indicating the use of techniques like Western blotting or similar methods to assess pathway activity. ashpublications.org
Cellular Assays and High-Throughput Screening Methodologies
Cellular assays are fundamental tools in the preclinical evaluation of compounds like this compound, providing insights into their direct effects on cancer cells and other relevant cell types. biocompare.com High-throughput screening (HTS) methodologies, often employing multi-well plate formats, enable the efficient assessment of compound activity across various cell lines or conditions.
Dose-Response and Cytotoxicity Assays
Dose-response and cytotoxicity assays are routinely used to determine the potency of this compound and its effects on cell viability and proliferation. These assays involve exposing cells to a range of this compound concentrations to determine metrics such as the half-maximal inhibitory concentration (IC50). Assays like the CellTiter-Blue Cell Viability Assay and cell count microscopy cytotoxicity assays have been employed in studies evaluating this compound. ashpublications.org Research has demonstrated that this compound exhibits direct cytotoxic effects on various cancer cell lines and on macrophages in a dose-dependent manner. researchgate.net
Representative IC50 Values for this compound in Cellular Assays
While specific detailed dose-response data across a wide range of cell lines was not extensively available, one study indicated IC50 values for the cytotoxic effect of this compound on most tested cancer cell lines at a 72-hour time point ranged from 5 to 8 μM. This compound also showed cytotoxic effects on bone marrow-derived macrophages and a murine macrophage cell line (RAW264.7) with IC50 values below 1 μM. researchgate.net
Cell Migration and Invasion Assays
Cell migration and invasion assays are critical for assessing the metastatic potential of cancer cells and the ability of compounds like this compound to inhibit these processes. Metastasis involves complex steps, including cell migration and invasion through the extracellular matrix. sigmaaldrich.com Invasion assays typically utilize barriers, such as a basement membrane matrix (e.g., Matrigel), through which cells must migrate or invade in response to stimuli or in the presence of inhibitors. biocompare.comcellbiolabs.comnih.gov These assays are valuable for studying the impact of pharmacological agents on invasive potential. biocompare.com Given that this compound targets pathways involved in cellular migration and invasion, such as FGFR and TRK signaling ontosight.ai, these assays are highly relevant to understanding its potential anti-metastatic effects.
Immunological Assays and Flow Cytometry
Immunological assays and flow cytometry are important for evaluating the effects of this compound on immune cells and the tumor microenvironment, particularly given its activity against CSF1R, a key regulator of macrophages. dovepress.comaacrjournals.org Flow cytometry is a powerful technique used to analyze cell surface markers and assess different immune cell populations within a sample. dovepress.comohsu.edu
Studies involving this compound have utilized flow cytometry to assess the level of leukemic infiltration in various tissues, such as bone marrow, spleen, and peripheral blood. ashpublications.org Flow cytometry can also be applied to measure pharmacodynamic changes, including shifts in immune cell populations, in response to treatment. researchgate.net The ability of this compound to block myeloid cell recruitment underscores the importance of immunological assays in its research. researchgate.net Flow cytometry has been specifically used to assess T-cell populations in the context of this compound studies, highlighting its role in evaluating the interplay between this compound and the immune system. researchgate.net
Characterization of Myeloid Cell Phenotypes and Activation States
Research into this compound has involved the characterization of myeloid cell populations, particularly in the tumor microenvironment, due to its inhibitory effects on CSF-1R aacrjournals.orgwindows.netnih.gov. CSF-1R signaling is known to be involved in the proliferation, differentiation, and recruitment of myeloid cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can contribute to an immunosuppressive tumor microenvironment aacrjournals.orgnih.govfrontiersin.orgnih.gov.
Studies indicate that targeting CSF-1R with agents like this compound can block myeloid cell recruitment to the tumor microenvironment and lead to the depletion of TAMs aacrjournals.orgnih.govfrontiersin.orgresearchgate.net. TAMs exhibit distinct phenotypes, broadly classified as M1 (anti-tumorigenic) and M2 (pro-tumorigenic), characterized by different surface markers and cytokine profiles nih.govfrontiersin.orgnih.govjci.orgescholarship.org. M1 macrophages are typically associated with the expression of markers like CD86 and the production of pro-inflammatory cytokines, while M2 macrophages often express markers such as CD163 and CD206 and contribute to immunosuppression, angiogenesis, and tumor progression nih.govnih.govescholarship.org.
Characterization of myeloid cell phenotypes and activation states in the context of this compound studies likely employs techniques such as flow cytometry or immunohistochemistry to identify and quantify different myeloid subsets and their activation markers within tumor tissues or in vitro models frontiersin.orgnih.govnih.govscielo.org.mxbiorxiv.org. One preclinical finding noted that this compound demonstrated a direct cytotoxic effect on bone marrow-derived macrophages and a murine macrophage cell line aacrjournals.org. By inhibiting CSF-1R, this compound aims to reduce the presence of immunosuppressive myeloid cells and potentially shift the balance towards a more anti-tumoral immune response aacrjournals.orgnih.gov.
Analysis of T-cell Subpopulations and Activation
The impact of this compound on T-cell populations and their activation states has also been explored in research investigating its effects on the tumor microenvironment aacrjournals.org. T cells, including cytotoxic CD8+ T cells and helper CD4+ T cells, play a critical role in anti-tumor immunity jci.orgscielo.org.mxnih.govselectscience.net. Their activation and differentiation into various subpopulations (e.g., effector, memory, exhausted) are crucial for an effective immune response against cancer researchgate.netjci.orgnih.govfrontiersin.orgemjreviews.com.
Analysis of T-cell subpopulations and activation typically involves techniques such as flow cytometry to identify different subsets based on the expression of surface markers (e.g., CD4, CD8, CD45RA, CD45RO) and activation markers (e.g., HLA-DR, CD38, Ki67) nih.govresearchgate.netjci.orgbiorxiv.orgfrontiersin.org. While detailed data on the specific effects of this compound monotherapy on various T-cell subpopulations and their activation states is not extensively available in the provided search results, one preclinical study in mice noted that treatment with this compound led to an increase in the amount of adoptively transferred T cells in the spleen aacrjournals.org. Additionally, research on CSF-1R inhibition in general suggests a potential to increase the ratio of CD8+/CD4+ T cells within the tumor microenvironment, which could be relevant given this compound's activity against CSF-1R nih.gov. These findings suggest that this compound may influence T-cell populations, potentially contributing to altered anti-tumor immunity.
Metabolomic and Isotope Tracing Studies in Disease Models
Metabolomic and isotope tracing studies are powerful techniques used to understand the metabolic profiles and fluxes within biological systems, providing insights into disease mechanisms and therapeutic responses nih.govmayo.eduprovenge.cominnovativegenomics.orgnih.govresearchgate.netescholarship.org. Metabolomics involves the comprehensive measurement of small molecule metabolites in a biological sample, offering a snapshot of the metabolic state nih.govescholarship.orgoncodesign-services.com. Isotope tracing, on the other hand, utilizes stable isotopes (such as 13C, 15N, or 2H) to label specific atoms in substrates and track their movement through metabolic pathways, allowing for the quantification of metabolic fluxes and the identification of active pathways mayo.eduprovenge.cominnovativegenomics.orgnih.govresearchgate.netescholarship.orgkeytrudahcp.comfrontiersin.orgthe-innovation.orgcam.ac.uk.
These methodologies are widely applied in cancer research and the study of other diseases to identify dysregulated metabolic pathways that can serve as potential therapeutic targets nih.govmayo.eduinnovativegenomics.orgnih.govresearchgate.net. They can help researchers understand how cancer cells utilize nutrients, generate energy, and synthesize biomass, as well as how therapeutic interventions impact these processes innovativegenomics.orgnih.gov. While metabolomic and isotope tracing studies are valuable tools in modern biological research and disease modeling, specific research findings detailing the application of these techniques with this compound in disease models were not found in the provided search results.
Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation
Gene editing technologies, such as CRISPR/Cas9, have revolutionized biological research and play a significant role in target identification and validation in drug discovery frontiersin.orgselectscience.netfrontiersin.orgoncodesign-services.comresearchgate.netcancerworld.netbiocompare.comnih.govnih.govxiahepublishing.comamegroups.orgzeclinics.com. CRISPR/Cas9 allows for precise modifications to the genome, including knocking out, inserting, or editing specific genes cancerworld.netnih.govamegroups.org. This capability enables researchers to investigate the function of individual genes and assess their contribution to disease phenotypes selectscience.netfrontiersin.orgoncodesign-services.combiocompare.com.
In the context of target validation, CRISPR/Cas9 can be used to genetically alter cells or create in vivo models to mimic or disrupt the function of a potential drug target selectscience.netfrontiersin.orgoncodesign-services.combiocompare.comzeclinics.com. By observing the resulting phenotypic changes, researchers can confirm whether modulating the target gene has the desired effect on the disease process, thereby validating the target's relevance for therapeutic intervention frontiersin.orgoncodesign-services.combiocompare.com. This technology is a powerful tool for understanding the molecular pathways involved in diseases like cancer and for identifying promising drug targets oncodesign-services.comnih.govxiahepublishing.com. While CRISPR/Cas9 is broadly applied in cancer research and target validation, specific research findings detailing the use of gene editing technologies for the target validation of this compound were not found in the provided search results.
Challenges and Future Directions in Plx7486 Preclinical Research
Preclinical Mechanisms of Resistance to PLX7486
Resistance to kinase inhibitors like this compound can arise through various mechanisms, broadly categorized into on-target alterations that affect the drug's binding to its primary target and off-target alterations that activate alternative signaling pathways, bypassing the drug's inhibitory effect. Preclinical research utilizing model systems such as cell lines and patient-derived xenografts (PDXs) is instrumental in elucidating these mechanisms. researchgate.netmrc.ac.uk
Acquired Mutations in Target Kinases (e.g., NTRK mutations)
For TRK inhibitors, a key mechanism of acquired resistance involves the development of mutations within the kinase domain of the NTRK fusion proteins. These mutations can sterically hinder the binding of the inhibitor or alter the kinase conformation, thereby reducing the drug's efficacy. larvol.comguidetopharmacology.orgmims.comwikipedia.orgbidd.group While this compound is a multikinase inhibitor and not solely a TRK inhibitor, its activity against TRK suggests that acquired NTRK mutations could contribute to resistance in contexts where TRK fusions are primary drivers.
Specific types of resistance mutations observed with other TRK inhibitors include solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R), gatekeeper mutations (e.g., NTRK1 F589L), and xDFG mutations (affecting the activation loop, e.g., NTRK1 G667S, NTRK3 G696A). larvol.commims.comwikipedia.org These mutations have been identified in patients who developed resistance to first-generation TRK inhibitors. larvol.comguidetopharmacology.org
Beyond NTRK, acquired mutations in other kinases targeted by this compound, or in kinases within pathways influenced by this compound, could also mediate resistance.
Adaptive Signaling Pathway Activation
Tumor cells can develop resistance to targeted therapies by activating alternative signaling pathways that compensate for the inhibited pathway. This adaptive, or bypass, signaling allows the cancer cells to maintain proliferation and survival signals. guidetopharmacology.orgwikipedia.orgwikipedia.orgnih.gov
The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequently implicated bypass route in resistance to various kinase inhibitors, including TRK inhibitors. guidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govwikipedia.org Activation of the MAPK pathway can occur through acquired mutations in key components such as MAP2K1 (encoding MEK1), BRAF, or KRAS. guidetopharmacology.orgwikipedia.orgnih.govwikipedia.org
Notably, in a patient with ETV6-NTRK3 fusion-positive pancreatic cancer who progressed on treatment that included the multikinase TRK inhibitor this compound, an acquired MAP2K1 (MEK1) P124S mutation was identified. guidetopharmacology.orgwikipedia.org This finding from a clinical case provides evidence suggesting that activation of the MAPK pathway through acquired mutations can be a mechanism of resistance following treatment with this compound.
Other potential adaptive signaling mechanisms could involve the activation of parallel or downstream pathways that are not directly targeted by this compound, or alterations in the tumor microenvironment that promote drug resistance. americanelements.comnih.gov
A summary of preclinical resistance mechanisms can be seen in the table below:
| Mechanism | Description | Examples (in context of TRK/PLX7486) |
| Acquired Mutations in Target Kinases | Mutations in the kinase domain affecting drug binding or enzyme activity. | NTRK1 G595R, NTRK3 G623R, NTRK1 F589L, NTRK1 G667S, NTRK3 G696A |
| Adaptive Signaling Pathway Activation | Activation of alternative pathways that bypass the inhibited signaling. | MAPK pathway activation (e.g., via MAP2K1, BRAF, KRAS mutations) |
Strategies to Overcome Resistance in Preclinical Models
Based on the understanding of resistance mechanisms, preclinical research is focused on developing strategies to circumvent or overcome treatment resistance to this compound and similar inhibitors.
Development of Next-Generation Inhibitors
For resistance mediated by acquired on-target mutations, the development of next-generation inhibitors designed to retain activity against these mutated kinases is a primary strategy. This approach has been particularly successful for TRK inhibitors. Second-generation TRK inhibitors, such as selitrectinib (B610772) (LOXO-195) and repotrectinib (B610555) (TPX-0005), were developed to overcome resistance mutations observed with first-generation TRK inhibitors. larvol.combrimr.orgguidetopharmacology.orgmims.comwikipedia.orgbidd.group These inhibitors often possess structural features that allow them to bind effectively to the mutated kinase domain. guidetopharmacology.orgmims.com While this compound is not exclusively a TRK inhibitor, the principles guiding the development of next-generation TRK inhibitors could be relevant for designing compounds that overcome resistance to the TRK-directed activity of this compound if acquired NTRK mutations are a significant resistance mechanism.
Rational Design of Combination Therapies
Combining this compound with other therapeutic agents that target alternative pathways or resistance mechanisms is another crucial strategy explored in preclinical settings. Rational design of combination therapies involves identifying the key bypass pathways or resistance nodes and co-targeting them along with the primary target of this compound. mrc.ac.uknih.govnih.gov
Given the implication of MAPK pathway activation in resistance, combining this compound with inhibitors of MEK, BRAF, or KRAS could be a potential strategy to overcome resistance mediated by this pathway. Preclinical studies with other targeted therapies have shown that co-targeting the primary oncogenic driver and an activated bypass pathway can restore sensitivity and improve outcomes. mrc.ac.ukresearchgate.net
Furthermore, considering this compound's activity against CSF-1R, combinations with immunotherapies that target the tumor microenvironment, particularly tumor-associated macrophages (TAMs), could be explored. uni.lunih.govamericanelements.comguidetopharmacology.orgguidetopharmacology.org CSF-1R signaling plays a critical role in the recruitment and function of TAMs, which can promote tumor growth and contribute to resistance to various therapies. americanelements.comnih.gov Preclinical evidence suggests that targeting TAMs can enhance the efficacy of other anti-cancer treatments. americanelements.comguidetopharmacology.org
Emerging Research Avenues
Beyond overcoming acquired resistance, preclinical research with this compound is likely exploring other avenues to maximize its therapeutic potential. Given its dual activity against TRK and CSF-1R, investigating the interplay between these two targets in various cancer types and the implications for therapeutic response and resistance represents an important area of research.
The role of CSF-1R inhibition by this compound in modulating the tumor microenvironment and its potential impact on immune cell infiltration and activity is an active area of investigation. uni.lunih.govamericanelements.comguidetopharmacology.orgguidetopharmacology.org Understanding how this compound affects TAM polarization and function could lead to novel combination strategies with immunotherapies. americanelements.com
Further Investigation of Metabolic Reprogramming in the Tumor Microenvironment
The tumor microenvironment (TME) is a dynamic and complex ecosystem comprising tumor cells, extracellular matrix, stromal cells, and immune cells, including tumor-associated macrophages (TAMs). facellitate.com TAMs are often the most abundant immune cells within the TME and play significant roles in promoting tumor progression, immunosuppression, metastasis, and therapeutic resistance. facellitate.comfrontiersin.org Macrophage polarization, particularly towards the pro-tumoral M2 phenotype frequently observed in the TME, is regulated by intricate genetic, epigenetic, and metabolic programs. aacrjournals.orgfacellitate.compolyu.edu.hk
Preclinical research with this compound has focused on its ability to inhibit the recruitment of immunosuppressive myeloid cells, including TAMs, by targeting CSF1R. aacrjournals.org While CSF1R blockade can reduce TAM numbers and influence their phenotype, a deeper understanding of how this compound specifically impacts the metabolic state of TAMs and other myeloid cells within the TME is crucial. The acidic environment caused by lactate (B86563) from glycolytic tumor cells is known to enhance M2-like features in TAMs, and hypoxia, regulated by HIF-α, also influences TAM behavior. nih.gov
Future preclinical studies should investigate:
The direct effects of this compound on the metabolic pathways (e.g., glycolysis, oxidative phosphorylation) of different myeloid cell subsets in the TME.
How this compound-mediated CSF1R inhibition influences the uptake and utilization of key metabolites by TAMs.
Whether combining this compound with agents targeting specific metabolic vulnerabilities in TAMs could enhance anti-tumor efficacy.
The impact of TME-specific metabolic cues (like low pH or hypoxia) on the responsiveness of myeloid cells to this compound treatment.
Detailed studies using techniques such as Seahorse analysis on isolated TME myeloid cells from treated preclinical models, coupled with transcriptomic and proteomic analyses focused on metabolic enzymes and transporters, are needed to unravel these complex interactions.
Novel Therapeutic Modalities for Macrophage Manipulation
Targeting TAMs is a recognized strategy in cancer therapy, with approaches including inhibiting their recruitment, reducing their survival, or reprogramming their phenotype from pro-tumoral M2 to anti-tumoral M1. frontiersin.orgmdpi.com this compound contributes to this by blocking CSF1R, a key regulator of monocyte recruitment and macrophage differentiation. aacrjournals.orgmdpi.com Preclinical data suggests that CSF1R inhibition can lead to TAM depletion and improved infiltration of cytotoxic T cells in tumor models. nih.gov
Despite the success of CSF1R inhibition in preclinical settings, challenges remain in achieving complete or sustained macrophage-mediated anti-tumor responses. The plasticity of macrophages allows them to adapt to the TME, potentially limiting the long-term effectiveness of single-agent CSF1R inhibitors. polyu.edu.hkmdpi.com
Future preclinical research should explore novel therapeutic modalities for macrophage manipulation in combination with this compound:
Combination with Reprogramming Agents: Investigating combinations of this compound with agents known to induce M1 polarization, such as TLR agonists or agents targeting intracellular signaling pathways involved in polarization. polyu.edu.hknih.gov
Targeting Phagocytosis: Exploring combinations with therapies aimed at restoring or enhancing macrophage phagocytic activity, such as blocking the CD47/SIRPα axis. mdpi.com
Advanced Delivery Systems: Utilizing advanced delivery systems, such as nanoparticles, to specifically target myeloid cells in the TME with this compound or combination agents, potentially reducing systemic effects and increasing local concentrations. frontiersin.org Nanoparticle-based delivery of RNA (mRNA, siRNA, miRNA) is a promising avenue for reprogramming TAMs. nih.gov
Modulating Macrophage Survival Pathways: Investigating combinations with inhibitors targeting survival pathways in TAMs distinct from CSF1R signaling, should such pathways be identified.
Preclinical studies employing sophisticated co-culture systems, genetically engineered mouse models with fluorescently labeled immune cells, and single-cell analysis techniques are essential to dissect the effects of these combinations on macrophage phenotype, function, and interaction with other TME components.
Exploration of Additional Unidentified Molecular Targets and Pathways
This compound is characterized as a dual inhibitor of Trk kinases (TrkA, TrkB, TrkC) and CSF1R. aacrjournals.orgecmcnetwork.org.uk Preclinical studies have confirmed its inhibitory activity against these targets. aacrjournals.orgecmcnetwork.org.uk An in vitro kinase screen indicated high potency against FMS (CSF1R) and Trk kinases, with lower potency against certain other kinases like MAP3K2, AURKB, MAP3K3, and AURKA at higher concentrations (>1µM). ecmcnetwork.org.uk While these off-target activities are less potent than the primary targets, further investigation into their potential biological relevance, especially in specific cellular contexts or at higher doses used in some preclinical models, is warranted.
Furthermore, the complex biological responses observed with this compound in preclinical models, including direct cytotoxic effects on some cancer cell lines and macrophages and inhibition of downstream pathways like AKT and MAPK, may involve modulation of additional, as yet unidentified, molecular targets or signaling nodes. aacrjournals.org The development of resistance mechanisms to Trk inhibitors, such as the emergence of NTRK mutations, highlights the potential for tumors to develop workarounds, suggesting the involvement of compensatory pathways.
Future preclinical efforts should focus on:
Comprehensive Off-Target Profiling: Conducting extensive and unbiased kinase and non-kinase binding assays to fully characterize the selectivity profile of this compound across a broad range of targets.
Investigating Low-Potency Hits: Evaluating the functional consequences of inhibiting lower-potency targets identified in screens, particularly in relevant preclinical models and at concentrations achievable in vivo.
Identifying Resistance Mechanisms: Utilizing preclinical models of acquired resistance to this compound to identify novel mutations or pathway activations that confer reduced sensitivity. This could involve genomic, transcriptomic, and proteomic analyses of resistant cell lines or tumors.
Exploring Downstream Pathway Interactions: Delving deeper into how the inhibition of Trk and CSF1R by this compound impacts interconnected signaling networks beyond the canonical PI3K, RAS/MAPK/ERK, and PLC-gamma pathways known to be activated by Trk receptors. patsnap.com
Advanced proteomic techniques, phosphoproteomics, and kinome-wide screening in relevant cell lines and primary samples from preclinical models treated with this compound are necessary to comprehensively map the molecular landscape influenced by this compound.
Translational Research Implications for Drug Discovery Pipelines
Translational research plays a critical role in bridging fundamental laboratory discoveries with clinical applications, aiming to accelerate the development of new therapies. bidmc.orgdndi.orgselvita.com For this compound, preclinical research findings have significant implications for its progression within drug discovery pipelines. The demonstration of dual Trk and CSF1R inhibition and promising antitumor activity in mouse models has supported its advancement. aacrjournals.orgaacrjournals.orgpatsnap.com
However, translating preclinical success to clinical benefit requires careful consideration of several factors. The heterogeneity of human tumors and their TME can differ significantly from preclinical models. facellitate.comharvard.edu While patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) offer more clinically relevant systems, they each have limitations. harvard.edu
Key translational research implications and future directions for drug discovery pipelines involving this compound include:
Developing Predictive Biomarkers: Identifying biomarkers that can predict response to this compound based on Trk fusions/expression, CSF1R expression levels, specific TME characteristics (e.g., macrophage density, polarization state), or metabolic profiles. This involves analyzing preclinical data in conjunction with early clinical trial data.
Optimizing Combination Strategies: Preclinical studies have shown that targeting the TME can enhance the efficacy of other therapies, such as immunotherapy. aacrjournals.orgfrontiersin.org Translational research should focus on identifying the most promising rational combinations of this compound with other agents (e.g., immunotherapies, chemotherapy, targeted therapies) based on mechanistic understanding derived from preclinical studies.
Refining Preclinical Models: Continuously improving preclinical models to better recapitulate the human TME, including its metabolic complexity and immune cell diversity, will enhance the predictive power of preclinical findings for this compound and other TME-targeting agents. harvard.edu Utilizing fresh patient-derived samples for ex vivo assays can provide valuable insights into drug response in a more clinically relevant setting. selvita.com
Understanding Resistance in a Translational Context: Integrating preclinical studies on resistance mechanisms with analysis of clinical samples from patients who develop resistance will be crucial for designing strategies to overcome or prevent resistance.
Translational research pipelines should incorporate robust preclinical validation using diverse and clinically relevant models, coupled with early biomarker discovery and mechanistic studies, to guide the successful development of this compound and similar TME-modulating therapies.
Q & A
Q. What is the molecular mechanism of PLX7486, and how does its inhibition of CSF1R/TRK/Fms kinases influence tumor biology?
this compound is a small-molecule inhibitor targeting CSF1R (colony-stimulating factor 1 receptor), TRK (tropomyosin receptor kinase), and Fms kinases. Mechanistically, it blocks downstream signaling pathways (e.g., Akt and MAPK) critical for tumor cell survival, proliferation, and immune evasion . For example, in preclinical models, this compound reduced phosphorylated Akt levels in MC38 colorectal cancer cells, confirming pathway inhibition . Researchers should validate target engagement via Western blotting for phosphorylated CSF1R/TRK and assess downstream signaling effects in vitro.
Q. How was the rationale for targeting CSF1R and TRK kinases established in this compound’s preclinical development?
The selection of CSF1R and TRK as targets was based on (1) the role of NTRK gene fusions in oncogenesis (e.g., TrkA activation in sarcomas) and (2) CSF1R’s contribution to immunosuppressive tumor microenvironments via macrophage recruitment . Researchers should review genomic data (e.g., RNA sequencing for NTRK fusions) and immunohistochemistry for CSF1R+ tumor-associated macrophages (TAMs) to identify responsive patient populations.
Q. What in vitro and in vivo models are recommended to evaluate this compound’s cytotoxicity and efficacy?
- In vitro : Use murine cancer cell lines (e.g., MC38, B16F10) and myeloid cells (e.g., RAW264.7 macrophages) to assess cytotoxicity (IC50 values: 5–8 μM for cancer cells; <1 μM for macrophages) .
- In vivo : Subcutaneous tumor models (e.g., MC38 in C57BL/6 mice) treated with this compound (oral dosing) ± checkpoint inhibitors. Measure tumor volume and immune cell infiltration via flow cytometry .
Q. What pharmacokinetic parameters should be prioritized in this compound studies?
Focus on oral bioavailability, plasma half-life, and tissue distribution. Preclinical studies reported dose-dependent tumor growth inhibition at 30–100 mg/kg in mice . Use LC-MS/MS for plasma concentration analysis and compare with efficacy thresholds.
Q. How can researchers design dose-escalation studies for this compound in early-phase trials?
Phase I trials (e.g., NCT01804530) employed a 3+3 design to determine maximum tolerated dose (MTD). Key endpoints include safety (e.g., liver enzyme elevation) and pharmacodynamic markers (e.g., CSF1R occupancy in peripheral blood monocytes) .
Advanced Research Questions
Q. How should researchers analyze contradictory efficacy data for this compound across tumor types?
Contradictions may arise from variable TrkA expression or tumor microenvironment heterogeneity. For example, this compound showed direct cytotoxicity in TrkA+ MC38 cells but limited efficacy in TrkA-low models . Mitigate this by stratifying preclinical models using RNA-seq or Nanostring panels for NTRK/CSF1R expression and correlating with response rates.
Q. What experimental strategies are recommended to evaluate this compound’s synergy with immune checkpoint inhibitors?
- Combination therapy : Co-administer this compound with anti-PD-1/CTLA-4 in syngeneic models (e.g., B16F10 melanoma).
- Immune profiling : Quantify CD8+ T cell infiltration (via CD3/CD8 immunohistochemistry) and TAM reduction (via F4/80+ cell counts) .
- Statistical analysis : Use Kaplan-Meier survival curves and log-rank tests to compare monotherapy vs. combination arms.
Q. How can resistance mechanisms to this compound in Trk fusion-positive cancers be investigated?
Resistance may involve kinase domain mutations (e.g., TRKA-G595R). To study this:
- Perform whole-exome sequencing on post-treatment biopsies.
- Generate resistant cell lines via prolonged this compound exposure and validate mutations via CRISPR-Cas9 editing .
Q. What pharmacodynamic biomarkers are most robust for monitoring this compound activity in clinical trials?
Q. How should researchers address off-target effects of this compound in preclinical models?
Use kinome-wide selectivity profiling (e.g., KINOMEscan) to identify off-target interactions. Validate findings with siRNA knockdown or isoform-specific inhibitors. For example, this compound’s cytotoxicity in macrophages (IC50 <1 μM) may involve off-target effects on related kinases, necessitating counter-screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
